molecular formula C15H12N4O2 B2981686 6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide CAS No. 2034633-84-4

6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide

Cat. No. B2981686
CAS RN: 2034633-84-4
M. Wt: 280.287
InChI Key: ONKAJSIVAGDZMA-UHFFFAOYSA-N
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Description

“6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide” is a complex organic compound that contains a pyrimidine ring fused with a quinoline ring . It’s part of a class of compounds that have been studied for their potential biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .


Molecular Structure Analysis

The molecular structure of “6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide” is likely to be complex due to the presence of multiple fused rings. The pyrimidine ring and the quinoline ring contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide” are likely to be complex due to the presence of multiple reactive sites on the molecule. The pyrimidine and quinoline rings can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide” would depend on its exact molecular structure. Factors such as the presence of the methoxy group and the fused ring system would likely influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

ATM Kinase Inhibition for Cancer Therapy

A novel series of 3-quinoline carboxamides, which are structurally related to 6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide, have been discovered as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds exhibit potent and highly selective ATM inhibition with favorable pharmacokinetic properties for oral administration, making them excellent tools for probing ATM inhibition in vivo, especially in combination with DNA damage-inducing agents like irinotecan for cancer therapy (Degorce et al., 2016).

Antimicrobial Applications

Some novel pyrazolo[3,4-d]pyrimidine derivatives, which bear resemblance to 6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide, have shown potential as antimicrobial agents. These compounds were synthesized and exhibited significant antibacterial and antifungal activities, highlighting their potential for developing new antimicrobial therapies (Holla et al., 2006).

DNA Binding and Anticancer Activity

Derivatives of pyrimido[4',5':4,5]thieno(2,3-b)quinoline, closely related to 6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide, were synthesized and evaluated for their DNA binding ability and cytotoxic activity. These studies suggest a significant potential for these compounds in anticancer therapy, as they exhibit strong DNA intercalation properties and potent anticancer activities against various cancer cell lines (KiranKumar et al., 2018).

Synthesis and Characterization of Antimicrobial Agents

A series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives was synthesized and screened for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds, including those similar to 6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide, showed moderate activities against selected organisms, highlighting their potential use in developing novel antimicrobial agents (El-Gamal et al., 2016).

Sustainable Synthesis of Quinolines and Pyrimidines

Research also focuses on the sustainable synthesis of quinolines and pyrimidines, including structures related to 6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide. These reactions proceed with high atom efficiency, demonstrating the potential for environmentally friendly synthesis methods in pharmaceutical research (Mastalir et al., 2016).

Future Directions

The future directions for research on “6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide” could include further exploration of its biological and pharmaceutical activities, development of more efficient synthesis methods, and investigation of its potential uses in drug development .

Mechanism of Action

properties

IUPAC Name

6-methoxy-N-quinolin-3-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-21-14-7-13(17-9-18-14)15(20)19-11-6-10-4-2-3-5-12(10)16-8-11/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKAJSIVAGDZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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